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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the co-crystallization of the
potent inhibitor JE-2147 with HIV-1 protease. The information compiled herein is based on
established methodologies for the expression, purification, and crystallization of HIV-1 protease
in complex with various inhibitors, with a specific focus on achieving high-resolution crystals
suitable for X-ray diffraction analysis.

Introduction

Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle,
responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of
this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). JE-2147 (also
known as AG1776 or KNI-764) is a potent, second-generation peptidomimetic inhibitor of HIV-1
protease, exhibiting a picomolar inhibition constant (Ki) of 41 + 18 pM.[1][2] Structural analysis
of the HIV-1 protease-JE-2147 complex provides invaluable insights into the molecular basis of
its high affinity and can guide the development of new inhibitors with improved efficacy and
resistance profiles. The crystal structure of the complex has been determined to a resolution of
1.09 A (PDB ID: 1KZK).[1][3]

This guide outlines the necessary steps to reproduce the co-crystallization of JE-2147 with a
stabilized mutant of HIV-1 protease, a prerequisite for detailed structural and functional studies.
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Data Presentation
Table 1: Crystallographic Data for JE-2147-HIV Protease

Complex (PDB ID: 1KZK)

Parameter Value Reference
Resolution (A) 1.09 [1][3]
R-Value Work 0.151 [3]

R-Value Free 0.189 [3]

Method X-RAY DIFFRACTION [3]

Experimental Protocols
Protocol 1: Expression and Purification of a
Crystallography-Grade HIV-1 Protease Mutant

This protocol describes the expression in Escherichia coli and subsequent purification of a
mutated HIV-1 protease, engineered for enhanced stability and to prevent autoproteolysis,
making it suitable for crystallization. Commonly used mutations for this purpose include Q7K,
L33I, L63I to minimize autoproteolysis, and C67A, C95A to prevent oxidation.

Materials:

E. coli BL21(DE3)pLysS cells

e PET expression vector (e.g., pET23a, pET32a(+)) containing the mutated HIV-1 protease
gene

o Luria-Bertani (LB) broth and agar plates
e Ampicillin and Chloramphenicol
 |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis Buffer: 50 mM Tris-HCI pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5% Triton X-
100
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e Inclusion Body Wash Buffer: 50 mM Tris-HCI pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT,
2 M Urea, 1% Triton X-100

» Solubilization Buffer: 8 M Urea, 50 mM Tris-HCI pH 8.0, 1 mM DTT
o Refolding Buffer: 50 mM Sodium Acetate pH 5.5, 5% glycerol, 1 mM DTT
 Dialysis Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM DTT
e lon-Exchange Chromatography Buffers (example for Q-Sepharose):
o Buffer A: 50 mM Tris-HCI pH 8.0, 1 mM DTT
o Buffer B: 50 mM Tris-HCI pH 8.0, 1 M NaCl, 1 mM DTT
Procedure:
o Transformation and Expression:

1. Transform the pET vector containing the HIV-1 protease gene into competent E. coli
BL21(DE3)pLysS cells.

2. Plate the transformed cells on LB agar plates containing ampicillin (100 pg/mL) and
chloramphenicol (34 pg/mL) and incubate overnight at 37°C.

3. Inoculate a single colony into 50 mL of LB broth with the same antibiotics and grow
overnight at 37°C with shaking.

4. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the
OD600 reaches 0.6-0.8.

5. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue
to grow for 3-4 hours at 37°C.

6. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

e Inclusion Body Isolation:
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1. Resuspend the cell pellet in 20 mL of Lysis Buffer.
2. Lyse the cells by sonication on ice.
3. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

4. Wash the inclusion bodies by resuspending the pellet in Inclusion Body Wash Buffer and
centrifuge again. Repeat this step twice.

e Solubilization and Refolding:
1. Solubilize the washed inclusion bodies in Solubilization Buffer.
2. Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.

3. Refold the protease by rapid dilution of the solubilized protein into a large volume of cold
Refolding Buffer (1:100 ratio). Stir gently at 4°C for 12-18 hours.

 Purification:
1. Concentrate the refolded protease using tangential flow filtration or a similar method.
2. Dialyze the concentrated protein against Dialysis Buffer overnight at 4°C.
3. Clarify the dialyzed protein by centrifugation at 20,000 x g for 30 minutes at 4°C.

4. Perform ion-exchange chromatography. Load the clarified protein onto a Q-Sepharose
column equilibrated with Buffer A.

5. Elute the protein with a linear gradient of 0-1 M NaCl (Buffer B).

6. Analyze the fractions by SDS-PAGE and pool the fractions containing pure HIV-1
protease.

7. Concentrate the purified protein to approximately 5-10 mg/mL.

Protocol 2: Co-crystallization of HIV-1 Protease with JE-
2147 by Hanging-Drop Vapor Diffusion
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This protocol outlines the steps for setting up crystallization trials to obtain co-crystals of the
HIV-1 protease-JE-2147 complex.

Materials:

o Purified and concentrated HIV-1 protease (5-10 mg/mL in 50 mM Sodium Acetate pH 5.5, 1
mM DTT)

e JE-2147 stock solution (10 mM in DMSO)

e Reservoir Solution (example): 0.1 M Sodium Citrate pH 5.0-6.0, 10-20% (w/v) Ammonium
Sulfate

o 24-well crystallization plates
« Siliconized glass cover slips
e High-vacuum grease
Procedure:

o Complex Formation:

1. Prepare the HIV-1 protease-JE-2147 complex by adding the JE-2147 stock solution to the
purified protease solution to a final molar ratio of 1:5 (protease:inhibitor).

2. Incubate the mixture on ice for at least 1 hour to ensure complete binding.

3. Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any precipitated
inhibitor.

o Crystallization Setup:

1. Apply a thin, continuous ring of high-vacuum grease to the rim of each well of the 24-well
crystallization plate.

2. Pipette 500 pL of the Reservoir Solution into each well.
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3. On a siliconized glass cover slip, pipette a 1-2 pL drop of the HIV-1 protease-JE-2147
complex solution.

4. Pipette an equal volume (1-2 pL) of the Reservoir Solution from the corresponding well
into the drop containing the complex.

5. Carefully invert the cover slip and place it over the well, ensuring a tight seal is formed
with the vacuum grease.

6. Incubate the plates at a constant temperature, typically 4°C or 20°C.
7. Monitor the drops for crystal growth over a period of several days to weeks.

Visualizations

Experimental Workflow for HIV-1 Protease Expression
and Purification
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Caption: Workflow for the expression, purification, and co-crystallization of the HIV-1 protease-
JE-2147 complex.
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Caption: Overview of the primary methods for obtaining protein-ligand complex crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystallization of JE-2147 with HIV Protease:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672827#techniques-for-crystallizing-je-2147-with-
hiv-protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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